molecular formula C7H18Cl2N2O B8579444 1-(2-Methoxyethyl)pyrrolidin-3-aminedihydrochloride

1-(2-Methoxyethyl)pyrrolidin-3-aminedihydrochloride

Cat. No. B8579444
M. Wt: 217.13 g/mol
InChI Key: PCZATZDDCHSCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)pyrrolidin-3-aminedihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2O and its molecular weight is 217.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyethyl)pyrrolidin-3-aminedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethyl)pyrrolidin-3-aminedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Methoxyethyl)pyrrolidin-3-aminedihydrochloride

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H16N2O.2ClH/c1-10-5-4-9-3-2-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H

InChI Key

PCZATZDDCHSCJK-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(C1)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(t-Butoxycarbonylamino)pyrrolidine (1 g, 1 eq) is dissolved in DMF (15 mL) and NaH 60% in oil (258 mg, 1.2 eq) is added followed by 2-bromoethyl methyl ether (656 μL, 1.3 eq). Water (150 mL) and EtOAc (150 mL) are added and the two layers are separated. The aqueous layer is extracted with EtOAc (2×150 mL). The combined organic layers are washed with brine, dried over MgSO4 filtered and concentrated under reduced pressure. The residue is purified by flash chromatography (100% EtOAc). The isolated compound (300 mg, 23%) is dissolved in dioxane (2 mL) and HCl 4 M solution in dioxane (5 mL, 20 eq) is added. The solution is stirred for 1 h and the reaction mixture is then concentrated and co-evaporated with toluene to afford 1-(2-methoxy-ethyl)-pyrrolidin-3-ylamine 2HCl (266 mg, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
258 mg
Type
reactant
Reaction Step Two
Quantity
656 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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